![molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1](/img/structure/B1446114.png)

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Descripción general

Descripción

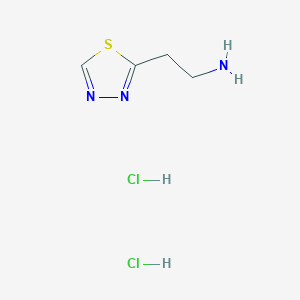

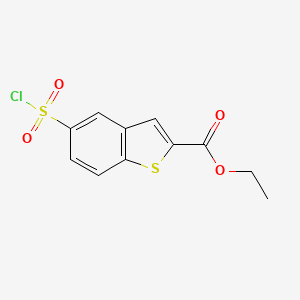

6-Fluorospiro[chroman-2,4’-piperidine]-HCl is a chemical compound with the molecular formula C13H17ClFNO . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Synthesis Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is usually formed by the simultaneous reactions of condensation . The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has been reported in several studies .

Molecular Structure Analysis

The molecular structure of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl consists of a six-membered ring containing oxygen and nitrogen as hetero atoms . The molecular weight of this compound is 257.73 g/mol .

Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms. A spiro compound is usually formed by the simultaneous reactions of condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl include a molecular weight of 257.73 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 257.0982700 g/mol and the monoisotopic mass is 257.0982700 g/mol . The topological polar surface area is 21.3 Ų .

Aplicaciones Científicas De Investigación

Anticancer Research

6-Fluorospiro[chroman-2,4’-piperidine]-HCl: has been explored for its potential in anticancer research. A series of analogues containing this compound were developed with the primary objective of identifying lead compounds in anticancer studies . The unique structure of this compound, which includes a low molecular weight bridgehead electronegative atom, has been evaluated for its effectiveness against various cancer cell lines.

Pharmacological Applications

The piperidine moiety, a core component of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl , is present in more than twenty classes of pharmaceuticals . This compound has been studied for its pharmacological applications, including the discovery and biological evaluation of potential drugs. Its derivatives are known to exhibit a wide range of biological activities, making it a valuable scaffold for drug development.

Enzyme Inhibition

Research studies have identified 6-Fluorospiro[chroman-2,4’-piperidine]-HCl as a potent inhibitor of enzymes such as soluble epoxide hydrolase . This application is crucial for developing therapeutic agents that target specific enzymes implicated in various diseases.

Antioxidant Properties

Compounds with the piperidine nucleus, like 6-Fluorospiro[chroman-2,4’-piperidine]-HCl , have been associated with significant antioxidant properties . These properties are essential for combating oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders.

Synthesis of Bioactive Molecules

The compound has been utilized as a building block in the synthesis of bioactive molecules. Its structure allows for the formation of spiro compounds through condensation and cyclization reactions, which are integral to creating a variety of pharmaceuticals .

Lead Molecule Generation

Due to its versatile features, 6-Fluorospiro[chroman-2,4’-piperidine]-HCl has been incorporated into the generation of hits and lead molecules in drug discovery. Its tricyclic structure containing oxygen and nitrogen heteroatoms makes it an attractive candidate for medicinal chemistry research .

Therapeutic Importance

The therapeutic importance of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl derivatives has been highlighted in recent years. These compounds have shown potential as antidiabetic, anticancer, anti-inflammatory, antihypertensive, and antimalarial agents .

Structural and Biological Relevance

The structural and biological relevance of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl is evident in its presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, and glycosides. This relevance underscores the compound’s potential in a wide array of biomedical applications .

Mecanismo De Acción

Target of Action

This compound is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen

Mode of Action

It is known that the compound contains a piperidine ring, which is attached to the bicyclic chroman-4-one . This structure may influence its interaction with its targets and the resulting changes.

Propiedades

IUPAC Name |

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYPEDTJUXAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorospiro[chroman-2,4'-piperidine]-HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)

![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)

![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)

![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)